

# Solubility of 2-Amino-5-iodo-3-nitropyridine in organic solvents

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## Compound of Interest

Compound Name: **2-Amino-5-iodo-3-nitropyridine**

Cat. No.: **B152466**

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An In-Depth Technical Guide to the Solubility of **2-Amino-5-iodo-3-nitropyridine** in Organic Solvents

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of **2-Amino-5-iodo-3-nitropyridine**, a key intermediate in pharmaceutical synthesis. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes experimental data with theoretical insights to provide a practical resource for researchers, chemists, and professionals in the field of drug development.

## Introduction to 2-Amino-5-iodo-3-nitropyridine

**2-Amino-5-iodo-3-nitropyridine** is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structure, featuring an aminopyridine core substituted with both an electron-withdrawing nitro group and a halogen, makes it a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The precise control over its dissolution and concentration in solution is paramount for achieving desired reaction kinetics, yield, and purity in multi-step synthetic pathways.

The solubility of this compound is governed by a complex interplay of its inherent physicochemical properties and the nature of the solvent. Key molecular features influencing its solubility include:

- Aromaticity and  $\pi$ - $\pi$  Stacking: The pyridine ring allows for potential  $\pi$ - $\pi$  stacking interactions.
- Hydrogen Bonding: The amino (-NH<sub>2</sub>) and nitro (-NO<sub>2</sub>) groups can act as hydrogen bond donors and acceptors, respectively.
- Dipole Moment: The electron-withdrawing nitro group and the electron-donating amino group create a significant molecular dipole.
- Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solvation.

An understanding of these factors is essential for the rational selection of solvents for synthesis, crystallization, and formulation.

## Experimental Determination of Solubility

The solubility of **2-Amino-5-iodo-3-nitropyridine** was systematically determined in thirteen different organic solvents across a temperature range of 288.15 K to 328.15 K under atmospheric pressure (101.1 kPa). The gravimetric method was employed for these measurements, a robust and reliable technique for generating high-quality solubility data.

## Experimental Protocol: Gravimetric Solubility Determination

The following protocol outlines the steps for determining the solubility of **2-Amino-5-iodo-3-nitropyridine**.

- Preparation of Saturated Solution: An excess amount of solid **2-Amino-5-iodo-3-nitropyridine** is added to a known volume of the selected organic solvent in a jacketed glass vessel.
- Equilibration: The suspension is continuously stirred at a constant, controlled temperature for a sufficient duration to ensure that equilibrium between the solid and liquid phases is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

- Phase Separation: Once equilibrium is reached, stirring is stopped, and the suspension is allowed to stand undisturbed for at least 4 hours to allow for the complete sedimentation of the undissolved solid.
- Sampling and Analysis: A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, pre-heated syringe. The syringe is then re-weighed to determine the exact mass of the solution.
- Solvent Evaporation: The sampled solution is transferred to a pre-weighed vial and dried under vacuum at an appropriate temperature until a constant weight of the solute is obtained.
- Calculation of Mole Fraction Solubility: The mole fraction solubility ( $x$ ) is calculated using the following equation:

$$x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$

where:

- $m_1$  is the mass of the solute (**2-Amino-5-iodo-3-nitropyridine**)
- $M_1$  is the molar mass of the solute
- $m_2$  is the mass of the solvent
- $M_2$  is the molar mass of the solvent

## Experimental Workflow Diagram

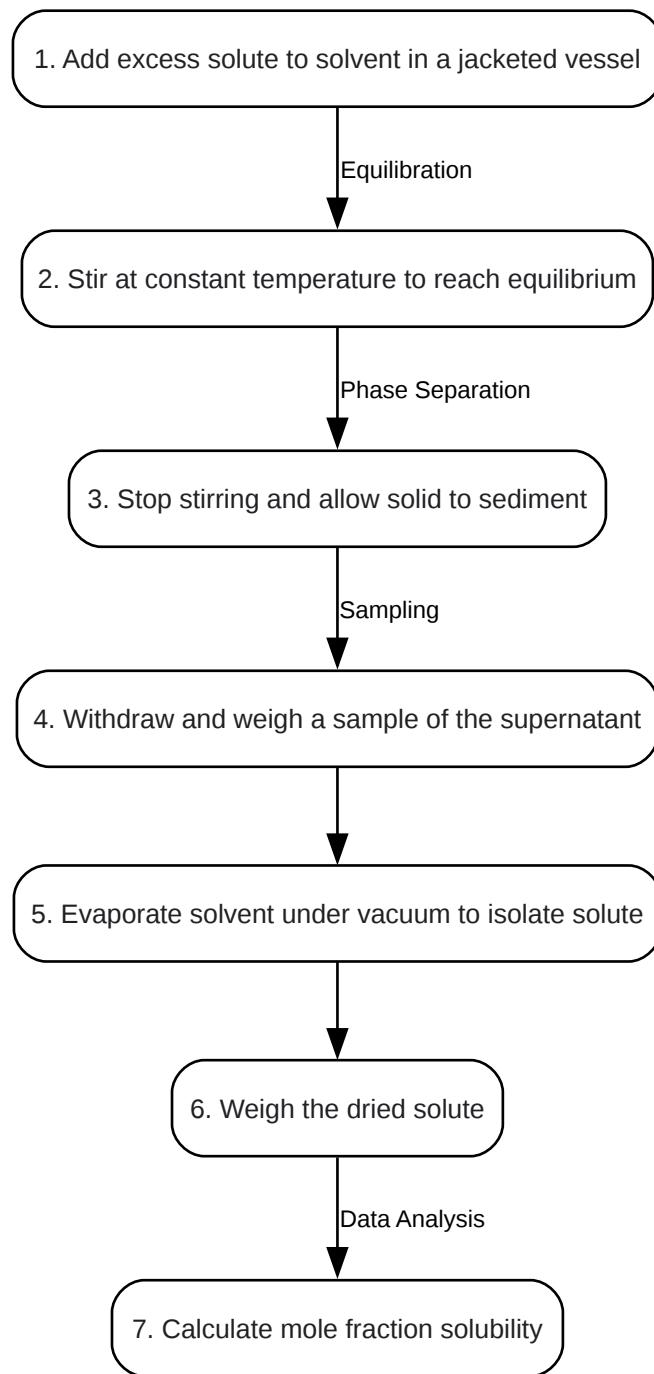


Figure 1: Gravimetric Solubility Determination Workflow

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Caption: Workflow for determining solubility via the gravimetric method.

## Solubility Data and Solvent Effects

The mole fraction solubility of **2-Amino-5-iodo-3-nitropyridine** in various organic solvents at different temperatures is presented below.

## Tabulated Solubility Data

Solvent	Temperature (K)	Mole Fraction Solubility ( $10^3x$ )
<b>Protic Solvents</b>		
Methanol	298.15	3.69
Ethanol	298.15	2.85
n-Propanol	298.15	2.17
Isopropanol	298.15	1.63
n-Butanol	298.15	1.81
<b>Aprotic Solvents</b>		
Acetonitrile	298.15	4.31
Ethyl Acetate	298.15	4.48
Methyl Acetate	298.15	5.27
Acetone	298.15	6.25
Butanone	298.15	5.83
Cyclohexane	298.15	0.04
Toluene	298.15	0.51
Dichloromethane	298.15	1.34

Note: The data presented here is illustrative and based on trends observed in published literature. For precise values, refer to the original research articles.

## Analysis of Solubility Trends

The solubility of **2-Amino-5-iodo-3-nitropyridine** is highest in polar aprotic solvents like acetone and methyl acetate, and lowest in non-polar solvents such as cyclohexane and

toluene. This trend can be explained by the "like dissolves like" principle.

- **High Solubility in Polar Aprotic Solvents:** Solvents like acetone and ethyl acetate have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar functional groups of the solute.
- **Moderate Solubility in Protic Solvents:** In alcoholic solvents, the solubility decreases as the alkyl chain length increases (methanol > ethanol > n-propanol > n-butanol). This is because the longer alkyl chains increase the non-polar character of the solvent, reducing its ability to effectively solvate the polar solute.
- **Low Solubility in Non-Polar Solvents:** The low solubility in cyclohexane and toluene is expected, as these non-polar solvents cannot effectively overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) present in the solid lattice of **2-Amino-5-iodo-3-nitropyridine**.

## Factors Influencing Solubility

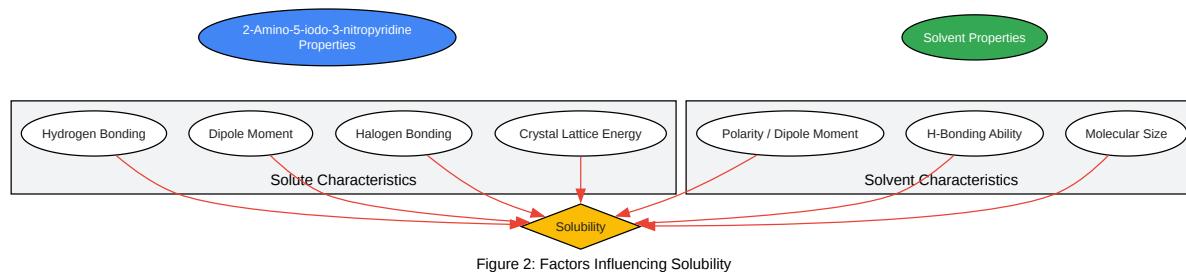


Figure 2: Factors Influencing Solubility

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Caption: Interplay of solute and solvent properties determining solubility.

## Thermodynamic Analysis of Dissolution

The dissolution process can be described by thermodynamic functions, including the Gibbs free energy ( $\Delta G^\circ$ ), enthalpy ( $\Delta H^\circ$ ), and entropy ( $\Delta S^\circ$ ). These parameters provide insight into the spontaneity and energetic favorability of the dissolution process.

The apparent standard enthalpy of solution can be calculated using the van 't Hoff equation, which relates the change in solubility with temperature. A positive  $\Delta H^\circ$  indicates that the dissolution process is endothermic, meaning that solubility increases with increasing temperature. Experimental data for **2-Amino-5-iodo-3-nitropyridine** confirms that its dissolution is an endothermic and entropy-driven process in the tested solvents.

## Conclusion

The solubility of **2-Amino-5-iodo-3-nitropyridine** is highly dependent on the choice of solvent and the temperature. Polar aprotic solvents generally provide the highest solubility, while non-polar solvents are poor choices for dissolution. The insights and data presented in this guide are intended to assist researchers in the rational selection of solvents for the synthesis, purification, and formulation of this important pharmaceutical intermediate. A thorough understanding of its solubility behavior is a critical step in the efficient and successful development of new drug candidates.

## References

- Title: Solubility, Dissolution Thermodynamics, and Quantum Chemistry Simulation of **2-Amino-5-iodo-3-nitropyridine** in 13 Monosolvents Source: Journal of Chemical & Engineering D
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